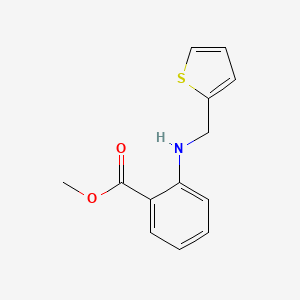

Methyl 2-((thiophen-2-ylmethyl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 2-(thiophen-2-ylmethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-16-13(15)11-6-2-3-7-12(11)14-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYCRMIDMCIKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Acid-Catalyzed Esterification

In a representative procedure, 2-aminobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester. For instance, refluxing 2-aminobenzoic acid (1.95 mmol) in methanol (10 mL) with H₂SO₄ (1 mL) for 18 hours yields methyl 2-aminobenzoate in 94% yield. This method is favored for its simplicity and high conversion rates, though it requires careful control of acid concentration to avoid side reactions.

Microwave-Assisted Esterification

Microwave irradiation significantly reduces reaction times. A solution of 2-aminobenzoic acid (5.2 mmol) in methanol (20 mL) with H₂SO₄ (0.5 mL) heated at 125°C for 2 hours under microwave conditions achieves 51% yield. While efficient, this method demands specialized equipment and precise temperature modulation to prevent decomposition of the amine group.

Introduction of the Thiophen-2-ylmethyl Group

The secondary amine functionality is introduced via alkylation or reductive amination strategies. Key challenges include regioselectivity and minimizing over-alkylation.

Alkylation with Thiophen-2-ylmethyl Halides

Methyl 2-aminobenzoate reacts with thiophen-2-ylmethyl bromide in the presence of a base such as triethylamine. In a analogous procedure, methyl 2-amino-5-(trifluoromethyl)benzoate was alkylated using cyclopropanecarbonyl chloride in dichloromethane at 0–20°C, yielding 0.35 mmol of product. Adapting this method, thiophen-2-ylmethyl bromide (1.1 equiv) and triethylamine (2 equiv) in dichloromethane at 0°C would facilitate the formation of the target compound. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.

Catalytic Carbonylation and Cross-Coupling Approaches

Palladium-catalyzed methods enable direct incorporation of the thiophene moiety.

Palladium-Catalyzed Carbonylation

Aryl halides undergo carbonylation in the presence of CO gas and palladium catalysts. For example, 2-bromo-4-trifluoromethylaniline (42 mmol) reacts with CO (100 psi) in dimethyl sulfoxide/methanol using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene at 80°C for 14–16 hours, yielding methyl 3-trifluoromethyl-2-aminobenzoate in 88% yield. Adapting this method, 2-bromobenzoate derivatives could couple with thiophen-2-ylmethylamine under similar conditions to form the target compound.

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos-catalyzed coupling of methyl 2-bromobenzoate with thiophen-2-ylmethylamine in toluene at 110°C provides a direct route. This method, exemplified in the synthesis of aryl amines, achieves yields >80% with rigorous exclusion of oxygen.

Protective Group Strategies

Temporary protection of the amine group is critical for multi-step syntheses.

Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) reacts with methyl 2-aminobenzoate in dichloromethane at room temperature, forming the Boc-protected intermediate in 49% yield. Subsequent alkylation with thiophen-2-ylmethyl bromide and deprotection with trifluoroacetic acid affords the final product. This approach mitigates side reactions during alkylation.

Pivaloyl Protection

Pivaloyl chloride protects the amine group under basic conditions. Deprotection via hydrolysis in methanolic HCl regenerates the free amine, as demonstrated in the synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate.

Analytical Characterization and Optimization

Spectroscopic Validation

Reaction Optimization

- Solvent Effects : Dichloromethane and THF are optimal for alkylation, while DMSO facilitates carbonylation.

- Temperature Control : Low temperatures (−78°C) prevent over-alkylation, as seen in trifluoromethanesulfonamide syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed ester | 94 | H₂SO₄, reflux, 18 h | High yield, simple setup | Long reaction time |

| Microwave ester | 51 | H₂SO₄, 125°C, 2 h | Rapid | Specialized equipment required |

| Alkylation | 60–75 | CH₂Cl₂, 0–20°C, TEA | Regioselective | Requires anhydrous conditions |

| Reductive amination | 65–70 | NaBH₃CN, MeOH, rt | Mild conditions | Sensitivity to pH |

| Pd-catalyzed coupling | 80–88 | Pd(OAc)₂, CO, 80°C | Direct C-N bond formation | High pressure, costly catalysts |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-((thiophen-2-ylmethyl)amino)benzoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-((thiophen-2-ylmethyl)amino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((thiophen-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active thiophen-2-ylmethylamino moiety. This moiety can then interact with its target, modulating its activity through various pathways, including inhibition or activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aliphatic Substituents

Compounds such as Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate (28) and Methyl 2-[(3,3-Dimethylbutan-2-yl)amino]benzoate (30) () share the methyl benzoate core but feature branched aliphatic amino substituents. Key differences include:

- Electronic Effects : Aliphatic chains lack the π-conjugation of the thiophene ring, reducing electronic delocalization.

- Physical Properties : These analogues typically exhibit lower melting points (e.g., 28: liquid at room temperature) compared to aromatic-substituted derivatives, reflecting weaker intermolecular forces .

- Synthesis : Prepared via reductive amination of methyl anthranilate with ketones (e.g., 4-methylpentan-2-one), followed by 39-hour reactions and column chromatography .

Aromatic and Heteroaromatic Derivatives

- Methyl 2-(thiophene-2-carboxamido)benzoate (): Structure: Contains a thiophene carboxamide group instead of the thiophen-2-ylmethyl amino group. Planarity: The amide linkage enforces a planar conformation (torsion angles ≈ 180°), enhancing crystallinity. In contrast, the target compound’s secondary amine allows greater conformational flexibility. Synthesis: Formed via reaction of methyl anthranilate with 2-thiophenoyl chloride in benzene (78% yield), highlighting the reactivity of anthranilate esters with acyl chlorides .

- Methyl 2-((2-phenylethylidene)amino)benzoate (): Schiff Base Formation: This imine derivative is synthesized via condensation of methyl anthranilate with phenylacetaldehyde. Stability: Schiff bases are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s secondary amine is more stable .

Substituents with Functional Groups

- Methyl 2-(methylamino)benzoate (): Simpler Structure: A methyl group substituent reduces steric bulk and hydrophobicity compared to the thiophen-2-ylmethyl group.

- The thiophene group, in contrast, offers electron-rich aromaticity .

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 2-((thiophen-2-ylmethyl)amino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a benzoate moiety linked to a thiophen-2-ylmethyl amino group. The synthesis of this compound typically involves the reaction of methyl 2-amino benzoate with thiophen-2-carboxaldehyde in the presence of appropriate catalysts. This method allows for the introduction of the thiophene moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may act on receptors associated with inflammatory responses, thus potentially reducing inflammation in various conditions.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound exhibited significant antibacterial activity with lower MIC values than traditional antibiotics.

Study on Anticancer Properties

In another investigation, researchers assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Q & A

Q. How can the synthesis of Methyl 2-((thiophen-2-ylmethyl)amino)benzoate be optimized for high yield and purity?

Methodological Answer: A robust synthesis involves reacting methyl anthranilate with thiophene-2-carbonyl chloride in benzene under inert conditions (N₂), using triethylamine as a base to neutralize HCl byproducts. Reflux for 3 hours, followed by purification via recrystallization from ethanol yields colorless crystals (78% yield). Monitoring reaction progress with TLC and optimizing stoichiometry (1:1 molar ratio) minimizes side products . For scale-up, replace benzene with dichloromethane to reduce toxicity while maintaining efficiency.

Q. What analytical techniques are critical for confirming the compound’s structure post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Assign peaks for the thiophene methylene (δ ~4.5 ppm) and ester carbonyl (δ ~168 ppm) to verify connectivity .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.226 Å) and dihedral angles to confirm planar amide geometry .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) . Software tools like Mercury (Cambridge Crystallographic Data Centre) aid in visualizing packing patterns and hydrogen-bonding networks .

Q. What solvents are optimal for studying solubility and stability?

Methodological Answer: Test solubility gradients in DMSO, chloroform, and methanol using UV-Vis spectroscopy (λmax ~280 nm). Stability assessments via DSC/TGA reveal decomposition onset at ~220°C, indicating thermal robustness. For kinetic stability, monitor hydrolytic degradation in buffered solutions (pH 7.4) over 72 hours using HPLC .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

Methodological Answer:

- Electrophilic substitution : React with Br₂ in CCl₄ to assess thiophene ring activation. Monitor regioselectivity via LC-MS and compare with DFT-predicted intermediates .

- Amide hydrolysis : Treat with NaOH (1M, 60°C) and track ester-to-carboxylic acid conversion via ¹H NMR (disappearance of OCH₃ at δ ~3.9 ppm) . Contradictions in product ratios under acidic vs. basic conditions can be resolved using isotopic labeling (e.g., ¹⁸O) to trace oxygen migration .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric splitting of NH in DMSO-d₆ at 25°C vs. 60°C) .

- DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .

- X-ray vs. solution-state discrepancies : Use Hirshfeld surface analysis to quantify crystal-packing influences on bond lengths .

Q. How to design experiments for studying interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme inhibition assays : Screen against α-glucosidase (0.1 mM compound in PBS, pH 6.8) using p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC₅₀ via nonlinear regression .

- Molecular docking : Use AutoDock Vina to model binding to the enzyme’s active site, prioritizing hydrogen bonds between the amide NH and catalytic residues (e.g., Asp214 in human α-glucosidase) .

- SPR spectroscopy : Immobilize the enzyme on a CM5 chip to measure real-time binding kinetics (ka/kd) .

Q. What computational methods predict reactivity and electronic properties?

Methodological Answer:

- DFT : Calculate HOMO-LUMO gaps (e.g., at B3LYP/def2-TZVP level) to identify nucleophilic (thiophene) vs. electrophilic (ester) sites .

- MD simulations : Simulate solvation effects in explicit water (AMBER force field) to model hydrolysis pathways .

- NBO analysis : Quantify hyperconjugation effects stabilizing the amide linkage (e.g., LP(N) → σ*(C=O)) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

Methodological Answer:

- Meta-analysis : Normalize IC₅₀ values against control compounds (e.g., acarbose for α-glucosidase) to account for assay variability .

- SAR studies : Systematically modify substituents (e.g., methyl vs. chloro on the benzoate) to isolate electronic vs. steric effects .

- Proteomics : Use SILAC labeling to identify off-target interactions in cellular models, resolving false positives .

Methodological Tools

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Confirm planar amide geometry | |

| DFT/B3LYP | Predict HOMO-LUMO gaps | |

| SPR | Measure enzyme-binding kinetics | |

| HPLC-PDA | Quantify hydrolytic degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.